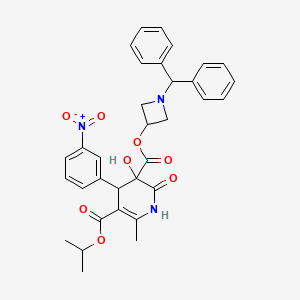
Desamino-hydroyketo Azelnidipine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desamino-hydroxyketo Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. Desamino-hydroxyketo Azelnidipine retains the core structure of Azelnidipine but with specific modifications that may alter its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desamino-hydroxyketo Azelnidipine involves multiple steps, starting from the core dihydropyridine structure. The process typically includes:
Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.
Hydroxylation and Ketone Formation: Hydroxylation is carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide. The ketone group is introduced through oxidation reactions using reagents like potassium permanganate.
Desamination: The amino group is removed through a deamination reaction, often using nitrous acid or other deaminating agents.
Industrial Production Methods
Industrial production of Desamino-hydroxyketo Azelnidipine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Desamino-hydroxyketo Azelnidipine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the hydroxyl or ketone groups.
科学研究应用
Desamino-hydroxyketo Azelnidipine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.
Biology: Investigated for its potential effects on calcium channels in various biological systems.
Medicine: Explored for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
Desamino-hydroxyketo Azelnidipine exerts its effects by inhibiting the trans-membrane calcium influx through voltage-dependent calcium channels in smooth muscle cells of the vascular walls. This inhibition leads to the relaxation of vascular smooth muscles, resulting in decreased blood pressure. The compound specifically targets L-type calcium channels, which are crucial for muscle contraction.
相似化合物的比较
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Felodipine: Another member of the dihydropyridine class with antihypertensive properties.
Uniqueness
Desamino-hydroxyketo Azelnidipine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. These modifications can potentially lead to differences in efficacy, side effects, and overall therapeutic profile.
属性
分子式 |
C33H33N3O8 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC 名称 |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O8/c1-20(2)43-30(37)27-21(3)34-31(38)33(40,28(27)24-15-10-16-25(17-24)36(41)42)32(39)44-26-18-35(19-26)29(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28-29,40H,18-19H2,1-3H3,(H,34,38) |
InChI 键 |
USZXGLMHSWSDDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(C(=O)N1)(C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


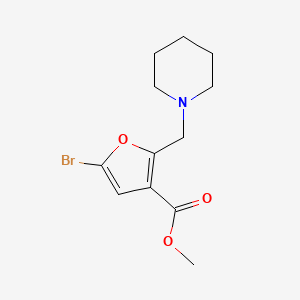
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)


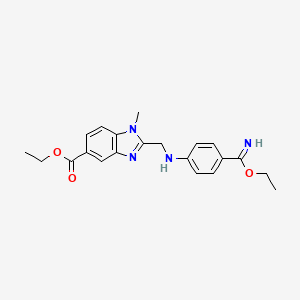
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
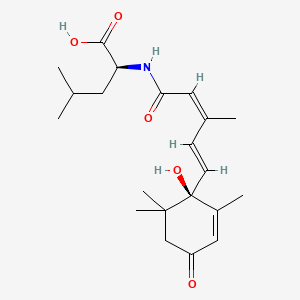
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)
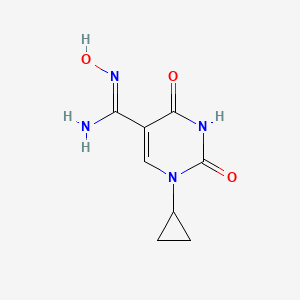
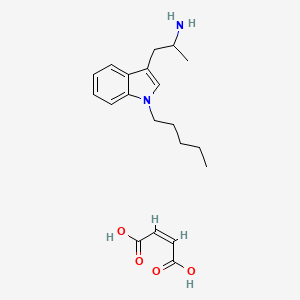
![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
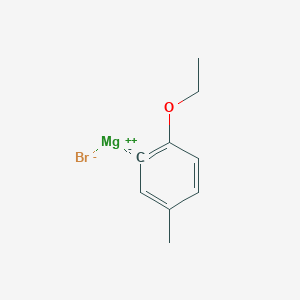
![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
